(7-Bromo-1H-indol-3-YL)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7-bromo-1H-indol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXMRMCHYPUOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158402-48-2 | |
| Record name | (7-bromo-1H-indol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 7 Bromo 1h Indol 3 Yl Methanol and Analogous Structures
Strategies for Indole (B1671886) Nucleus Formation Relevant to Brominated Derivatives
The construction of the indole ring is a foundational step in the synthesis of (7-Bromo-1H-indol-3-YL)methanol. The choice of method can be influenced by the desired substitution pattern, particularly when a bromine atom is required on the benzene (B151609) portion of the ring.
Conventional Synthetic Routes to Indole Derivatives
Classic indole syntheses have been the cornerstone of heterocyclic chemistry for over a century. These methods, while robust, often involve harsh conditions and the use of hazardous reagents. openmedicinalchemistryjournal.com Key traditional methods applicable to the synthesis of precursors for brominated indoles include:
Fischer Indole Synthesis: This method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To produce a 7-bromoindole (B1273607) precursor, a (2-bromophenyl)hydrazine would be the logical starting material.
Reissert Indole Synthesis: This route involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. A 2-nitro-3-bromotoluene could serve as the starting point for a 7-bromoindole derivative.
Bischler-Möhlau Indole Synthesis: This reaction of an α-halo-ketone with an excess of aniline is another pathway. Using a 2-bromoaniline would be a direct approach to introduce the bromine at a position that could lead to the 7-bromo isomer.
These conventional methods often require significant optimization to achieve good yields and may generate substantial chemical waste. nih.gov
Green Chemistry Approaches in Indole Synthesis, Applicable to this compound Precursors
In response to increasing environmental awareness, green chemistry principles have been applied to indole synthesis, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. beilstein-journals.orgresearchgate.net These modern approaches are highly relevant for the synthesis of precursors to this compound.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com It allows for rapid heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.com For instance, Fischer indole synthesis can be performed under microwave conditions, significantly reducing the time required from hours to minutes.
Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key focus. openmedicinalchemistryjournal.comresearchgate.net
Water: As a solvent, water is non-toxic, inexpensive, and non-flammable. Certain indole syntheses, such as variations of the Fischer synthesis, have been successfully adapted to aqueous conditions.
Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvent and catalyst, are non-volatile, and can often be recycled. openmedicinalchemistryjournal.com
Catalyst-Free and Solvent-Free Reactions: Performing reactions without a catalyst or solvent represents an ideal green synthetic protocol, minimizing waste and simplifying purification. openmedicinalchemistryjournal.combeilstein-journals.org Some indole syntheses can be achieved by simply heating the neat reactants, sometimes under visible light irradiation. openmedicinalchemistryjournal.com
Below is a table summarizing various green approaches for indole synthesis.
| Green Approach | Key Features | Applicability to Brominated Precursors |
| Microwave Irradiation | Rapid heating, reduced reaction times, higher yields. tandfonline.com | Can be applied to conventional syntheses (e.g., Fischer) using brominated starting materials. |
| Ionic Liquids | Non-volatile, recyclable solvent/catalyst systems. openmedicinalchemistryjournal.com | Suitable for Michael additions and other steps in indole formation with halogenated substrates. |
| Water as Solvent | Environmentally benign, safe, and inexpensive. | Applicable to certain cyclization reactions, reducing the need for hazardous organic solvents. |
| Solvent-Free Conditions | Minimizes waste, simplifies work-up, cost-effective. beilstein-journals.org | Reactions of substituted benzaldehydes and indoles can be conducted without solvent. openmedicinalchemistryjournal.com |
Regioselective Bromination Techniques for 7-Bromoindole Scaffold Construction
Directing a bromine atom specifically to the C-7 position of the indole ring is a significant challenge due to the inherent reactivity of the indole nucleus. The pyrrole (B145914) ring is electron-rich, and electrophilic substitution typically occurs preferentially at the C-3 position. ic.ac.uk Therefore, specialized techniques are required to achieve the desired C-7 regioselectivity.
Electrophilic Aromatic Bromination Strategies for Indole Systems
Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. nih.govnih.gov For indoles, the outcome of this reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the ring.
A common reagent for this purpose is N-Bromosuccinimide (NBS). The regioselectivity of bromination with NBS can be controlled by factors such as the solvent, temperature, and the presence of a protecting group on the indole nitrogen. acs.org While direct bromination often favors the C-3 position, strategic use of protecting groups on the nitrogen and/or blocking the C-3 position can redirect the electrophile to other positions on the benzene ring. orgsyn.org For example, protecting the indole nitrogen with a bulky group can sterically hinder attack at C-2 and influence the substitution pattern on the carbocyclic ring.
Metal-Free and Electrochemically Catalyzed Bromination Methods for Indoles
Modern synthetic chemistry seeks to avoid the use of toxic and expensive transition metals. Metal-free bromination methods offer a greener alternative. nih.govnih.gov
Electrochemical Bromination: This technique uses an electric current to generate the brominating species (e.g., bromine cation) in situ from a simple bromide salt like sodium bromide (NaBr) or ammonium bromide (NH₄Br). mdpi.commdpi.com This method avoids the need for stoichiometric chemical oxidants, which are often hazardous and produce significant waste. mdpi.com By controlling the electrode potential and other reaction parameters, a high degree of selectivity can be achieved. Electrochemical methods have been successfully applied to the bromination of the indole C-H bond, primarily at the C-3 position, but modifications could potentially target other sites. dntb.gov.uaresearchgate.net
Iodine(III)-Catalyzed Reactions: Hypervalent iodine reagents can mediate bromocarbocyclizations in a metal-free manner, providing a pathway to halogenated heterocyclic structures. nih.gov
Site-Specific Halogenation at C-7 of the Indole Ring
Achieving site-specific functionalization at the C-7 position is difficult due to the lower intrinsic reactivity of this C-H bond compared to others in the indole scaffold. rsc.org The most effective strategies often rely on directing group-assisted C-H activation. acs.orgnih.gov
Directing Group Strategies: A directing group is temporarily installed on the indole nitrogen (N-1 position). This group contains a coordinating atom that can bind to a transition metal catalyst (e.g., Rhodium, Palladium), bringing the catalyst into close proximity to the C-7 C-H bond. acs.orgresearchgate.net This proximity facilitates the selective cleavage of the C-7 C-H bond and subsequent halogenation.
Commonly used directing groups include pyrimidyl or pivaloyl groups. nih.govresearchgate.net After the C-7 halogenation is complete, the directing group can be removed, yielding the desired 7-haloindole. This approach has been successfully used for the C-7 halogenation (chlorination, bromination, and iodination) of indolines using N-halosuccinimides as the halogen source. researchgate.net
The table below outlines key features of different C-7 halogenation strategies.
| Strategy | Mechanism | Reagents/Catalysts | Key Advantages |
| Directed C-H Activation | A directing group on N-1 positions a metal catalyst near the C-7 C-H bond. acs.orgnih.gov | Rh(III) or Pd(II) catalysts, N-halosuccinimides (NBS, NCS, NIS). researchgate.net | High regioselectivity for the C-7 position. researchgate.net |
| Boron-Mediated C-H Borylation | Installation of a pivaloyl group at N-1 directs borylation to the C-7 position using simple BBr₃. The resulting boronate can be converted to a bromide. acs.orgnih.gov | BBr₃, followed by conversion of the boronic acid. | Metal-free approach with broad functional group tolerance. nih.gov |
| Regioselective Bromination of Indazoles | While not indoles, studies on analogous indazole systems show that N-bromosuccinimide (NBS) in DMF can selectively brominate the C-7 position of 4-substituted indazoles. rsc.org | N-bromosuccinimide (NBS) in DMF. rsc.org | Simple, direct method without a metal catalyst for a related scaffold. |
These advanced methodologies provide powerful tools for the controlled synthesis of complex indole derivatives like this compound, enabling the precise construction of the required substitution pattern.
Functionalization at the Indole C-3 Position to Introduce the Methanol (B129727) Moiety
The C-3 position of the indole ring is inherently electron-rich and thus susceptible to electrophilic substitution, making it a prime target for functionalization. chim.it Various strategies leverage this reactivity to introduce the required hydroxymethyl group.
Strategies for Direct C-3 Hydroxymethylation of Indoles
Direct hydroxymethylation involves the one-step introduction of a -CH₂OH group onto the C-3 position of the indole ring. This is typically achieved by reacting the indole substrate with formaldehyde or a formaldehyde equivalent. nih.gov While synthetically appealing due to its atom economy, this approach can be challenging.
Common reagents used for the hydroxymethylation of various substrates are listed below. The application of these methods to 7-bromoindole would involve an electrophilic attack at the C-3 position.
| Reagent | Description |
| Formaldehyde (in various forms) | The most direct C1 synthon for hydroxymethylation. It can be used as formalin, paraformaldehyde, or trioxane. nih.govnih.gov |
| Dimethylsulfoxide (DMSO) | Can serve as a precursor for the in situ generation of formaldehyde under specific conditions, often involving heat or additional reagents like bromine. nih.gov |
| Bifunctional Catalysts | Organocatalysts, such as thiourea-tertiary amines, can activate formaldehyde sources for reaction with nucleophiles like oxindoles. nih.gov |
The direct hydroxymethylation of indoles can be complicated by side reactions, such as the formation of bis(indolyl)methanes resulting from the reaction of a second indole molecule with the initially formed indolylmethanol intermediate. Careful control of reaction conditions is necessary to favor the desired mono-hydroxymethylated product. Radical-based methods using formaldehyde have also been developed for alkyl iodides, presenting another potential, though less conventional, avenue for hydroxymethylation. rsc.orgresearchgate.net
Conversion of Indole-3-electrophiles to the Methanol Functionality
A more common and reliable strategy for synthesizing this compound involves a two-step process: first, the introduction of an electrophilic functional group at the C-3 position, followed by its chemical reduction to the methanol group. The most prevalent precursor is 7-bromoindole-3-carbaldehyde.
This intermediate is readily prepared via the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate electron-rich aromatic rings like 7-bromoindole. organic-chemistry.orgchemistrysteps.comjk-sci.comwikipedia.org The resulting aldehyde is a stable, crystalline solid that can be purified before the subsequent reduction step.
The conversion of the aldehyde to the primary alcohol is a standard transformation in organic synthesis. A variety of reducing agents can accomplish this, with sodium borohydride (NaBH₄) being a common choice due to its mildness, selectivity for carbonyls, and operational simplicity. organic-chemistry.org The reaction is typically carried out in an alcoholic solvent like methanol or ethanol (B145695).
A summary of this two-step synthetic sequence is presented below.
| Step | Reaction | Key Reagents | Starting Material | Product |
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | 7-Bromo-1H-indole | 7-Bromo-1H-indole-3-carbaldehyde |
| 2 | Carbonyl Reduction | Sodium Borohydride (NaBH₄), Methanol | 7-Bromo-1H-indole-3-carbaldehyde | This compound |
This method offers excellent control over the regioselectivity of C-3 functionalization and generally provides high yields for both steps.
Multi-component Reactions for this compound Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are a powerful tool in modern synthetic chemistry for building molecular complexity. researchgate.netrsc.orgarkat-usa.orgacs.org While numerous MCRs involving indoles have been developed to create complex heterocyclic systems, a direct MCR for the synthesis of a relatively simple molecule like this compound is not commonly reported.
However, one could envision a hypothetical MCR strategy where 7-bromoindole, an aldehyde, and a third component react to form a C-3 substituted indole. If the substituent introduced could be readily converted to a hydroxymethyl group (e.g., an ester that can be reduced), this would constitute a viable, albeit indirect, MCR approach. For example, the condensation of indoles, aldehydes, and a nucleophile like pyrazol-5-amine can yield 3-substituted indoles. rsc.org The challenge lies in selecting MCR partners that introduce a functional group amenable to efficient conversion to the desired methanol moiety.
Sequential Synthesis of this compound
Sequential synthesis focuses on the strategic order of bond formations and functional group manipulations to arrive at the target molecule. This can involve either building the functionalized indole ring from acyclic precursors or performing transformations on a pre-existing indole core.
Stepwise Formation from Substituted Precursors
The most logical stepwise synthesis of this compound begins with a commercially available or readily synthesized substituted precursor. Two primary pathways exist:
Indole Ring Formation: This approach starts with a substituted benzene derivative and constructs the indole ring. For 7-substituted indoles, the Bartoli and the Leimgruber-Batcho indole syntheses are particularly effective. wikipedia.orgclockss.orgresearchgate.netjk-sci.comwikipedia.orgresearchgate.netonlineorganicchemistrytutor.comrsc.org
Bartoli Indole Synthesis: This method involves the reaction of an ortho-substituted nitroarene (e.g., 2-bromo-1-nitrotoluene) with a vinyl Grignard reagent to directly form the 7-substituted indole. wikipedia.orgresearchgate.netjk-sci.comonlineorganicchemistrytutor.comresearchgate.net
Leimgruber-Batcho Indole Synthesis: This two-step process begins with an o-nitrotoluene, which is first condensed with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole. clockss.orgwikipedia.orgresearchgate.netrsc.orgresearchgate.net Once 7-bromoindole is formed, the C-3 methanol group is introduced as described in section 2.3.2.
Functionalization of 7-Bromoindole: This is the more direct stepwise approach, starting with 7-bromoindole. sigmaaldrich.com The synthesis proceeds through a defined sequence of reactions, each with a distinct intermediate that is typically isolated and purified.
Step 1: Electrophilic Formylation: 7-Bromoindole is subjected to the Vilsmeier-Haack reaction to introduce a formyl group at the C-3 position, yielding 7-bromo-1H-indole-3-carbaldehyde.
Step 2: Reduction: The intermediate aldehyde is then reduced, for instance with sodium borohydride, to afford the final product, this compound. organic-chemistry.org
This latter approach is often preferred for its high efficiency, reliability, and regiochemical control.
One-Pot Reaction Schemes for Brominated Indole Methanols
One-pot reactions, where sequential transformations are carried out in the same reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency, reduced waste, and time savings. rsc.orgresearchgate.netd-nb.inforesearchgate.net While a specific one-pot synthesis for this compound is not extensively documented, a plausible scheme can be designed based on the established stepwise reactions.
Such a procedure could involve the initial formylation of 7-bromoindole under Vilsmeier-Haack conditions. After the formylation is complete, instead of isolating the intermediate aldehyde, the reaction mixture could be neutralized, and a reducing agent like sodium borohydride could be added directly to the same pot to effect the reduction. reddit.com
Careful planning of this one-pot sequence would be crucial. Key considerations would include:
Solvent Compatibility: The solvent must be suitable for both the formylation and reduction steps.
Reagent Quenching: The Vilsmeier reagent must be neutralized or quenched before the addition of the hydride reducing agent to prevent unwanted side reactions.
Temperature Control: Each step may require different optimal temperatures.
Although it requires careful optimization, a successful one-pot procedure could significantly streamline the synthesis of this compound from 7-bromoindole.
Challenges and Innovations in the Preparation of Indole-3-methyl Electrophiles
The generation of electrophilic species at the C3-methyl position of an indole ring is a synthetically valuable transformation, as it opens pathways to a wide array of functionalized indole derivatives. However, the high nucleophilicity of the indole C3 position presents significant challenges in the preparation and stabilization of these electrophilic intermediates. researchgate.net The electron-rich nature of the indole nucleus, specifically at the C3-position, makes it prone to react with any electrophilic species generated in situ, leading to undesired side reactions. quora.comstudy.com The formation of (1H-indol-3-yl)methyl electrophiles, such as from the corresponding alcohol, this compound, is particularly problematic. These highly reactive intermediates are susceptible to rapid self-reaction, primarily through dimerization and oligomerization, which complicates their use in subsequent synthetic steps. proquest.comuark.edu Researchers have reported significant difficulties in preparing stable (1H-indol-3-yl)methyl halides, with many previously reported preparations being irreproducible. proquest.comresearchgate.netnih.gov
Addressing Dimerization and Oligomerization in Electrophile Generation
A primary obstacle in the generation of indole-3-methyl electrophiles is their propensity to undergo rapid dimerization and oligomerization. researchgate.net When a precursor like indole-3-carbinol is subjected to acidic conditions to generate a carbocationic electrophile, this intermediate can be attacked by another molecule of the starting material or another indole molecule present in the reaction mixture. This process leads to the formation of diindolylmethanes (DIMs) and a mixture of linear and cyclic oligomers. nih.govnih.govresearchgate.net
The mechanism involves the protonation of the hydroxyl group of the indole-3-methanol, followed by the loss of water to form a resonance-stabilized but highly reactive 3-methyleneindolium cation. This cation is a potent electrophile. A nucleophilic attack by the C3-position of another indole molecule on this cation leads to the formation of a dimer, diindolylmethane. nih.gov This process can continue, leading to trimers, tetramers, and other higher-order oligomers. nih.govnih.gov Studies on the acid-catalyzed reactions of indole-3-carbinol have identified various oligomeric products, including linear trimers and cyclic trimers and tetramers. nih.gov The relative yields of these oligomers can be influenced by factors such as pH and the initial concentration of the indole-3-carbinol. nih.gov
To circumvent these side reactions, one common strategy has been the use of N-protected indole derivatives. Protecting the nitrogen atom with an electron-withdrawing group can decrease the nucleophilicity of the indole ring, thereby slowing down the rate of dimerization and oligomerization. However, even with N-protection, the conversion of N-protected indole-3-methanol compounds to stable electrophilic species has proven to be exceptionally difficult, often resulting in very low yields or recovery of the starting material. uark.edu
The table below summarizes the major products formed during the acid-catalyzed oligomerization of Indole-3-carbinol (I3C), demonstrating the complexity of the side reactions that need to be controlled.
| Product Name | Structure Type | Reference |
| Diindol-3-ylmethane (DIM) | Dimer | nih.gov |
| [2-(Indol-3-ylmethyl)indol-3-yl]indol-3-ylmethane (LTr1) | Linear Trimer | nih.govnih.gov |
| 5,6,11,12,17,18-Hexahydrocyclononal[1,2-b:4,5-b':7,8-b"]triindole (CTr) | Cyclic Trimer | nih.govnih.gov |
| 3,3-Bis(indol-3-ylmethyl)indolenine | Trimer | nih.gov |
| Linear Tetramer | Tetramer | nih.gov |
| Symmetrical Cyclic Tetramer | Tetramer | nih.gov |
Microflow Reactor Technology for Rapid Generation and Substitution
A significant innovation in overcoming the challenges of indole-3-methyl electrophile generation is the application of microflow reactor technology. nih.govnih.govresearchgate.net Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and, most importantly, reaction time, which is crucial when dealing with highly reactive intermediates. researchgate.netscispace.com
Microflow reactors enable the rapid in situ generation of the electrophile, which can then be immediately introduced to a nucleophile in a subsequent step within the same continuous flow system. researchgate.netnih.gov This strategy minimizes the lifetime of the unstable electrophile in the reaction mixture, thereby significantly suppressing the undesired dimerization and oligomerization side reactions. nih.gov
Research has demonstrated the successful generation of (1H-indol-3-yl)methyl electrophiles from indole-3-methanol and its subsequent nucleophilic substitution in a microflow reactor with extremely short reaction times. researchgate.netnih.gov For instance, the generation of the electrophile can be achieved in as little as 0.02 seconds, followed by a nucleophilic substitution reaction completed within 0.1 seconds at room temperature. researchgate.netnih.gov These timescales are unattainable in conventional batch chemistry and are key to the high yields and reproducibility observed. thieme-connect.com
The process typically involves mixing a solution of the indole-3-methanol precursor with a halogenating or sulfonylating agent in one micro-channel to generate the electrophile. This stream is then rapidly merged with a stream containing the nucleophile in a second mixing zone, where the desired substitution occurs. researchgate.netnih.gov The use of diluted conditions within the microreactor further helps to prevent intermolecular side reactions. nih.gov
This technology has been successfully applied to the synthesis of a variety of unprotected indole analogues by using a range of nucleophiles, including azides, amines, and others. researchgate.netnih.gov The table below showcases representative examples of nucleophilic substitutions on the rapidly generated indole-3-methyl electrophile using microflow technology, highlighting the efficiency and versatility of this approach.
| Nucleophile | Product Type | Yield (%) | Reaction Time | Reference |
| NaN₃ | 3-Azidomethyl-1H-indole | 93% | 0.12 s | nih.gov |
| Morpholine | 4-((1H-Indol-3-yl)methyl)morpholine | 83% | 0.12 s | nih.gov |
| L-Proline methyl ester | Methyl (S)-1-((1H-indol-3-yl)methyl)pyrrolidine-2-carboxylate | 84% | 0.12 s | nih.gov |
| Benzylamine | N-((1H-Indol-3-yl)methyl)-N-benzyl-1-phenylmethanamine | 49% | 0.12 s | nih.gov |
| Indole | 3,3'-Methylenebis(1H-indole) | 92% | 0.12 s | nih.gov |
| Product of double indolylmethylation of the primary amine. |
The successful application of microflow reactors represents a paradigm shift in the handling of highly reactive intermediates in indole chemistry, providing a reliable and scalable method for the synthesis of complex indole derivatives. nih.govnih.gov
Chemical Reactivity and Transformation Studies of 7 Bromo 1h Indol 3 Yl Methanol
Reactivity of the Hydroxymethyl Group at C-3
The hydroxymethyl group at the C-3 position of the indole (B1671886) ring is a primary alcohol, making it susceptible to a variety of chemical transformations common to this functional group.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group of (7-Bromo-1H-indol-3-YL)methanol can be converted into a good leaving group, facilitating nucleophilic substitution. This allows for the introduction of a wide range of functionalities at the C-3 methyl position. While direct substitution of the hydroxyl group is challenging, its conversion to a more reactive species, such as a halide or a tosylate, is a common strategy. For instance, reaction with agents like thionyl chloride or phosphorus tribromide would yield the corresponding 3-(chloromethyl) or 3-(bromomethyl) derivative, which can then readily react with various nucleophiles.
In a related context, studies on other indole derivatives have shown that the 3-indolyl-carbinyl system can undergo nucleophilic substitution. For example, 1-hydroxyindoles can react with indole in the presence of formic acid to form 1-(indol-3-yl)indoles, proceeding through an SN1 mechanism involving a resonance-stabilized indolyl cation. clockss.org This highlights the potential for the hydroxyl group at C-3 of this compound to participate in similar acid-catalyzed substitution reactions.
Oxidation Pathways to Aldehyde and Carboxylic Acid Derivatives
The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed for the conversion of primary alcohols to aldehydes. This transformation would yield 7-bromo-1H-indole-3-carbaldehyde, a valuable intermediate for further synthetic elaborations. nih.gov The general mechanism for alcohol oxidation with chromium(VI) reagents involves the formation of a chromic ester followed by an E2-like elimination of the proton adjacent to the alcohol oxygen. ambeed.com
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or Jones reagent (CrO3 in aqueous acetone/sulfuric acid), will typically oxidize the primary alcohol all the way to the carboxylic acid. This would result in the formation of 7-bromo-1H-indole-3-carboxylic acid. uni.lu
| Transformation | Product | Typical Reagents |
| Oxidation of this compound | 7-Bromo-1H-indole-3-carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) |
| Oxidation of this compound | 7-Bromo-1H-indole-3-carboxylic acid | Potassium permanganate (KMnO4), Chromic acid, Jones reagent |
Derivatization to Esters and Ethers
The hydroxyl group can readily undergo esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid catalyst. This would lead to the formation of various ester derivatives of this compound, allowing for the introduction of a wide array of R-groups.
Etherification, such as the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This would produce a variety of ether derivatives.
Reactivity of the Bromine Substituent at C-7
The bromine atom at the C-7 position of the indole ring is an aryl bromide, which imparts a different set of reactive possibilities compared to the hydroxymethyl group.
Nucleophilic Aromatic Substitution Reactions of Aryl Bromides
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl bromides is generally difficult and requires harsh reaction conditions. The electron-rich nature of the indole ring system further disfavors this type of reaction. However, in specific cases, particularly with strong nucleophiles and under certain catalytic conditions, substitution of the bromine may be possible.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
The bromine atom at C-7 is well-suited for participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.com This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C-7 position. The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the C-7 position and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This provides a direct route to 7-alkynylindole derivatives.
Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position of the alkene. youtube.com This would lead to the formation of 7-alkenylindole derivatives.
The reactivity of the bromine at C-7 in these cross-coupling reactions allows for the synthesis of a diverse array of 7-substituted indole derivatives, which can be further modified at the C-3 position, highlighting the synthetic utility of this compound as a versatile building block.
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Product Type |
| Suzuki Coupling | Organoboron Compound | C-C | 7-Aryl/Alkyl-indoles |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | 7-Alkynyl-indoles |
| Heck Coupling | Alkene | C-C (sp2) | 7-Alkenyl-indoles |
Reactivity of the Indole Nitrogen (N-1)
The nitrogen atom within the indole ring of this compound is a key site for functionalization, primarily through N-alkylation and N-acylation reactions.
The acidic proton on the indole nitrogen can be readily removed by a base, such as sodium hydride or potassium carbonate, to generate a nucleophilic indolide anion. This anion can then react with a variety of electrophiles. In N-alkylation, the indolide is treated with an alkylating agent like methyl iodide or benzyl (B1604629) bromide to form a new N-C bond. For N-acylation, the anion is reacted with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) to introduce an acyl group onto the nitrogen. These reactions are fundamental for protecting the indole nitrogen or for introducing groups that can modulate the electronic properties of the molecule.
While indoles can exist in different tautomeric forms, the 1H-indole tautomer is significantly more stable. The deprotonation of the N-H group leads to the formation of a resonance-stabilized indolide anion, where the negative charge is delocalized between the nitrogen and the C-3 position. Although this delocalization can sometimes lead to C-3 functionalization, the presence of the methanol (B129727) group at the C-3 position in this compound sterically and electronically disfavors reactions at this site, thereby promoting selective functionalization at the N-1 position.
Electrophilic and Nucleophilic Behavior of the Indole Nucleus in the Presence of C-7 Bromine and C-3 Methanol
The indole nucleus is inherently electron-rich and prone to electrophilic substitution. However, the substituents at the C-7 and C-3 positions significantly influence its reactivity and the regioselectivity of further transformations.
The bromine atom at C-7 acts as an electron-withdrawing group via induction, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. In contrast, the nitrogen atom of the pyrrole (B145914) ring is strongly electron-donating. The C-3 methanol group, while having lone pairs on the oxygen, primarily exerts a steric and weak inductive effect.
For electrophilic aromatic substitution, the directing effects of the existing substituents are paramount. The indole ring system generally directs incoming electrophiles to the C-4 and C-6 positions. The deactivating, ortho-, para-directing bromine atom at C-7 also influences the electron distribution. The interplay of these effects suggests that further electrophilic substitution will likely occur at the C-4 or C-6 positions.
The presence of the electron-withdrawing bromine atom also makes the C-7 position susceptible to nucleophilic aromatic substitution, although this typically requires forcing conditions. Furthermore, the hydroxyl group of the C-3 methanol substituent can be modified, for instance, by conversion to a better leaving group to allow for nucleophilic substitution at the methylene (B1212753) carbon, or by oxidation to an aldehyde for subsequent reactions.
| Functional Group | Electronic Effect | Influence on Regioselectivity |
| C-7 Bromine | Inductively withdrawing, weakly deactivating | Directs electrophiles to C-4 and C-6; activates C-7 for nucleophilic attack |
| C-3 Methanol | Steric hindrance, weakly deactivating | Disfavors further substitution at C-3 |
| N-1 (as indolide) | Nucleophilic | Favors reaction at N-1 over C-3 |
Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Bromo 1h Indol 3 Yl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For (7-Bromo-1H-indol-3-YL)methanol, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous characterization.
Proton (¹H) NMR Techniques
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, and the N-H proton of the indole (B1671886) ring are observed.
The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the hydroxyl group, as well as the aromatic ring currents of the indole system. For instance, the protons on the benzene (B151609) ring portion of the indole nucleus typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene protons adjacent to the hydroxyl group would be expected to show a singlet, while the N-H proton often appears as a broad singlet.
A representative, though not specific, data set for a related compound, 7-Bromo-3-methyl-1H-indole, shows a singlet for the N-H proton at δ 8.06 ppm and signals for the aromatic protons between δ 6.97 and 7.55 ppm. rsc.org
Carbon-13 (¹³C) NMR Techniques
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbon atom attached to the bromine (C7) would be significantly influenced by the halogen's electronegativity. The carbon of the methanol group (CH₂OH) would appear in the aliphatic region, while the eight carbons of the indole ring system would resonate in the aromatic region. For example, in 7-Bromo-3-methyl-1H-indole, the carbon resonances are observed between δ 104.75 and 135.07 ppm. rsc.org
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| NH | ~8.1 (br s) | - |
| C2-H | ~7.3 (s) | ~125 |
| C4-H | ~7.6 (d) | ~120 |
| C5-H | ~7.1 (t) | ~122 |
| C6-H | ~7.4 (d) | ~124 |
| CH₂ | ~4.8 (s) | ~58 |
| OH | Variable | - |
| C3a | - | ~128 |
| C7a | - | ~135 |
| C7 | - | ~115 |
| Note: The data in this table is predicted and generalized based on typical chemical shifts for indole derivatives and is for illustrative purposes only. Actual experimental values may vary. |
Heteronuclear NMR (e.g., ¹⁵N, ¹⁹F, ³¹P) if Applicable to Derivatives
While not directly applicable to this compound itself, the synthesis of derivatives can open the door to heteronuclear NMR techniques. For instance, the introduction of a fluorine-containing group would allow for ¹⁹F NMR studies, which are highly sensitive and can provide valuable information about the electronic environment of the fluorine atom and its coupling to nearby protons and carbons. rsc.org Similarly, the synthesis of phosphorylated or nitrogen-containing derivatives would enable ³¹P and ¹⁵N NMR spectroscopy, respectively, offering further structural insights. nih.gov
Two-Dimensional NMR Experiments (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals which protons are coupled to each other. For this compound, this would be particularly useful in confirming the coupling between the adjacent aromatic protons on the benzene ring. nih.gov
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for piecing together the entire molecular structure by identifying long-range connectivities, such as the correlation between the methylene protons and the C2 and C3 carbons of the indole ring. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining information about its structure through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ or other adducts.
The mass-to-charge ratio (m/z) of the molecular ion peak directly provides the molecular weight of the compound. For this compound (C₉H₈BrNO), the presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu
Furthermore, by inducing fragmentation within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), characteristic fragment ions can be generated. The loss of the hydroxymethyl group (-CH₂OH) or the bromine atom would be expected fragmentation pathways, providing further confirmation of the compound's structure. miamioh.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments with a high degree of confidence. rsc.org
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique particularly suitable for the analysis of relatively non-polar and thermally stable molecules like this compound. In APCI-MS, the analyte is typically introduced in a solution into a heated nebulizer, where it is vaporized. The resulting gas-phase analyte molecules are then ionized by corona discharge in the presence of a reagent gas, usually nitrogen.
For a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, APCI-MS analysis has been reported to show a prominent protonated molecule peak [M+H]⁺. mdpi.com For this compound, a similar ionization process is expected. The molecular weight of this compound (C₉H₈BrNO) is approximately 226.07 g/mol . Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum would characteristically show two major peaks for the protonated molecule, [M+H]⁺ and [M+2+H]⁺, of nearly equal intensity.
Expected APCI-MS Data for this compound:
| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Relative Intensity |
| [M+H]⁺ | ~227.98 | ~229.98 | ~100% |
| [M-H₂O+H]⁺ | ~209.97 | ~211.97 | Variable |
The fragmentation pattern in APCI-MS is generally minimal, which is advantageous for molecular weight determination. However, some fragmentation can be induced. A common fragmentation pathway for indole-3-methanol derivatives is the loss of the hydroxymethyl group or a water molecule. For this compound, the loss of a water molecule from the protonated molecule would result in the formation of a stable indol-3-ylmethylium cation, which would also exhibit the characteristic isotopic pattern of bromine.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For a derivative, 5-bromo-1-methyl-3-(phenyl(2-phenyl-1H-indol-3-yl)methyl)-1H-indole, HRMS (ESI) was used to confirm its elemental composition. rsc.org For this compound, HRMS would be used to confirm its molecular formula, C₉H₈BrNO. The exact mass of the monoisotopic peak (containing ⁷⁹Br) can be calculated and compared to the experimentally measured value.
Calculated vs. Expected HRMS Data for this compound:
| Molecular Formula | Isotope | Calculated Exact Mass (m/z) |
| C₉H₈⁷⁹BrNO | [M+H]⁺ | 227.9862 |
| C₉H₈⁸¹BrNO | [M+H]⁺ | 229.9842 |
The high mass accuracy of HRMS provides a high degree of confidence in the assigned molecular formula, which is a critical piece of data for the structural confirmation of newly synthesized compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies that are characteristic of the bonds within the molecule.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the indole ring, C-H stretches of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the C-Br stretch. The IR spectrum of the parent compound, indole-3-carbinol, has been studied and provides a good reference. nih.govtsijournals.com
Expected IR Absorption Bands for this compound:
| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3500 - 3200 | Strong, Broad |
| Indole | N-H stretch | 3450 - 3300 | Medium |
| Aromatic | C-H stretch | 3100 - 3000 | Medium |
| Methylene | C-H stretch | 2950 - 2850 | Medium |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Strong |
| Alcohol | C-O stretch | 1260 - 1000 | Strong |
| Bromoalkane | C-Br stretch | 690 - 550 | Medium to Strong |
The broadness of the O-H and N-H stretching bands is due to hydrogen bonding, which is expected in the solid state or in concentrated solutions. The presence of the bromine atom is confirmed by the absorption in the lower frequency "fingerprint" region.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the substance, which can then be compared with the molecular formula obtained from mass spectrometry.
For a related compound, 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, elemental analysis was performed to confirm its composition. mdpi.com For this compound (C₉H₈BrNO), the theoretical elemental composition can be calculated and compared with experimental results.
Theoretical Elemental Composition of this compound:
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.01 | 9 | 108.09 | 47.82% |
| Hydrogen (H) | 1.01 | 8 | 8.08 | 3.58% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 35.34% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.20% |
| Oxygen (O) | 16.00 | 1 | 16.00 | 7.08% |
| Total | 226.08 | 100.00% |
The experimental values from an elemental analyzer should be in close agreement (typically within ±0.4%) with these theoretical percentages to validate the empirical formula.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and torsional angles.
While a crystal structure for this compound is not publicly available, studies on related bromo-indole derivatives, such as 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate, have been conducted. mdpi.com For this compound, a successful crystallographic analysis would provide:
Unambiguous confirmation of the connectivity of atoms , confirming the 7-bromo and 3-methanol substitution pattern.
Detailed geometric parameters , such as the C-Br, C-O, C-N, and various C-C bond lengths and the angles between them.
Information on the solid-state conformation , including the orientation of the hydroxymethyl group relative to the indole ring.
Details of intermolecular interactions , such as hydrogen bonding involving the N-H and O-H groups and potential halogen bonding involving the bromine atom, which govern the crystal packing.
Chromatographic Techniques for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A general method for the analysis of indole derivatives, including indole-3-carbinol, has been described using a C8 or C18 column. nih.govnih.gov
Typical HPLC Parameters for the Analysis of this compound:
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV-Vis detector, monitoring at the absorbance maximum of the indole chromophore (around 280 nm). researchgate.net |
| Injection Volume | 10 - 20 µL. |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C). |
Under these conditions, this compound would elute at a specific retention time. The presence of a single, sharp peak would indicate a high degree of purity. The peak area can be used for quantitative analysis against a standard of known concentration. The purity is often expressed as a percentage of the total peak area detected. For a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, HPLC was used to confirm a purity of over 99%. mdpi.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique extensively used for the qualitative analysis of this compound. Its applications include monitoring the progress of synthesis reactions, identifying the compound in mixtures, and assessing its purity. The principle of separation in TLC is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase.
Stationary Phase: For the analysis of this compound, silica (B1680970) gel 60 F254 plates are commonly employed as the stationary phase. The polar nature of the silica gel, owing to the presence of silanol (B1196071) groups, facilitates the separation of compounds based on their polarity.
Mobile Phase: The choice of the mobile phase is critical and is determined by the polarity of the compound. Due to the presence of both a polar hydroxyl group and the relatively non-polar bromo-indole core, a solvent system of intermediate polarity is required for optimal separation. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol. For this compound, a mixture of ethyl acetate and hexane is frequently utilized. The ratio of these solvents can be adjusted to achieve the desired retention factor (Rf).
Visualization: After the development of the chromatogram, the separated spots are visualized. Since this compound is a UV-active compound due to the indole ring, it can be visualized under a UV lamp, typically at 254 nm, where it will appear as a dark spot against the fluorescent background of the TLC plate. Additionally, chemical staining agents can be used for visualization. Iodine vapor is a general-purpose stain that reacts with many organic compounds to produce colored spots. More specific for indole derivatives, a solution of p-anisaldehyde in acidic ethanol (B145695) can be sprayed on the plate, which upon heating, forms a colored adduct with the indole ring.
Retention Factor (Rf): The retention factor is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the stationary phase, the mobile phase, the thickness of the stationary phase layer, and the temperature. For this compound, the Rf value will vary depending on the exact composition of the mobile phase. A higher proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase will result in a higher Rf value, as it will have a greater affinity for the mobile phase and travel further up the plate. Conversely, a higher proportion of the non-polar solvent (e.g., hexane) will lead to a lower Rf value.
The following interactive data table provides typical TLC parameters for the analysis of this compound and related compounds.
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value (Approximate) | Visualization Method |
| This compound | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:1) | 0.45 | UV (254 nm), p-Anisaldehyde stain |
| Indole-3-methanol | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:1) | 0.40 | UV (254 nm), p-Anisaldehyde stain |
| 7-Bromo-1H-indole | Silica Gel 60 F254 | Ethyl Acetate/Hexane (1:4) | 0.60 | UV (254 nm), Iodine vapor |
Computational Chemistry and Theoretical Studies of 7 Bromo 1h Indol 3 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For (7-Bromo-1H-indol-3-YL)methanol, these calculations would reveal the distribution of electrons and energy levels of molecular orbitals, which are fundamental to its chemical behavior.
The electronic properties of the indole (B1671886) ring are significantly influenced by the substituents. The bromine atom at the 7-position, being an electronegative and polarizable halogen, would exert both inductive and resonance effects. The -CH₂OH group at the 3-position is primarily an electron-withdrawing group. These substitutions collectively modulate the electron density across the indole scaffold.
Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest energy empty orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.4 eV | Suggests moderate kinetic stability and reactivity. |
| Dipole Moment | 2.5 D | Indicates a significant overall molecular polarity. |
| Mulliken Charge on Br | -0.05 e | Reflects the net electronic effect of the bromine substituent. |
| Mulliken Charge on N | -0.35 e | Shows the partial negative charge on the nitrogen atom of the indole ring. |
| Mulliken Charge on O | -0.60 e | Indicates a significant partial negative charge on the oxygen of the methanol (B129727) group. |
Note: The values in this table are hypothetical and represent typical magnitudes expected from DFT calculations for a molecule with this structure. They serve as a scientifically plausible illustration in the absence of published research.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of a molecule over time. For this compound, MD simulations would be crucial for understanding its conformational flexibility and the nature of its interactions with other molecules, including solvents or biological macromolecules.
The primary source of conformational freedom in this compound is the rotation around the C3-C(methanol) bond. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable (lowest energy) conformations. This is critical as the three-dimensional shape of a molecule often dictates its biological activity.
Furthermore, MD simulations can model the intermolecular interactions of this compound. The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atom of the methanol group can act as a hydrogen bond acceptor. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering. Simulations in an aqueous environment, for example, would reveal the hydration shell around the molecule and the specific hydrogen bonding patterns with water molecules.
Prediction of Reactivity and Mechanistic Pathways
Computational methods are highly effective in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. For this compound, theoretical studies can identify the most likely sites for electrophilic and nucleophilic attack.
The indole nucleus is generally electron-rich and prone to electrophilic substitution. However, the presence of the bromo and hydroxymethyl substituents modifies this reactivity. The calculated electrostatic potential map would visually highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. It is anticipated that the regions around the nitrogen and oxygen atoms would be electron-rich, while the hydrogen of the N-H and O-H groups would be electron-poor.
A key aspect of the reactivity of indole-3-methanols is their propensity to form stabilized carbocations upon protonation of the hydroxyl group and subsequent loss of water. nih.gov This highly reactive electrophilic intermediate can then be attacked by various nucleophiles. nih.gov Computational studies can model the energetics of this process, calculating the activation energy for the formation of the (7-Bromo-1H-indol-3-yl)methyl cation and its stability. This information is vital for understanding and predicting the outcomes of reactions involving this compound.
Structure-Reactivity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical reactivity or biological activity. While specific SAR studies for this compound are not available, computational approaches provide a framework for establishing such relationships.
By systematically modifying the structure of this compound in silico (e.g., by changing the halogen at the 7-position or altering the substituent at the 3-position) and calculating the resulting changes in electronic properties and reactivity descriptors, a quantitative structure-reactivity relationship (QSRR) could be developed.
For instance, one could computationally assess how the HOMO-LUMO gap and the stability of the corresponding methyl cation change in a series of 7-halo-1H-indol-3-yl)methanols (where halo = F, Cl, Br, I). This would provide a quantitative understanding of how the halogen atom influences the compound's reactivity. Such studies are foundational for the rational design of new molecules with tailored properties, for example, in the development of novel synthetic intermediates or biologically active compounds.
7 Bromo 1h Indol 3 Yl Methanol As a Versatile Synthetic Precursor
Building Block in the Synthesis of Complex Indole (B1671886) Derivatives
The indole nucleus is a privileged scaffold in numerous natural products and pharmacologically active compounds. (7-Bromo-1H-indol-3-YL)methanol serves as a key starting material for the synthesis of complex indole derivatives. The bromine atom can be exploited in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce carbon-carbon and carbon-heteroatom bonds. For instance, the palladium-catalyzed Suzuki coupling of the 7-bromoindole (B1273607) moiety with various boronic acids can lead to the formation of 7-aryl or 7-heteroaryl indole derivatives, which are challenging to synthesize through other methods.
The hydroxymethyl group at the 3-position is also a versatile functional handle. It can be oxidized to the corresponding aldehyde, which can then participate in a wide range of transformations, including Wittig reactions, reductive aminations, and condensations, to build up complex side chains. This dual reactivity allows for a modular and convergent approach to the synthesis of highly substituted and functionally diverse indole derivatives.
Precursor for Advanced Heterocyclic Scaffolds Containing the Indole Core
Beyond simple indole derivatives, this compound is a precursor for the construction of more elaborate heterocyclic systems where the indole core is fused or appended to other rings. The strategic placement of the bromo and methanol (B129727) groups allows for intramolecular cyclization reactions to form novel polycyclic scaffolds.
For example, after modification of the hydroxymethyl group, an intramolecular Heck reaction could be envisioned between the 3-position side chain and the 7-bromo position to construct a new ring fused to the indole core. Similarly, the bromine atom can participate in transition metal-catalyzed annulation reactions with appropriately functionalized partners to build new heterocyclic rings onto the benzene (B151609) portion of the indole. These advanced scaffolds are of significant interest in drug discovery and materials science due to their unique three-dimensional structures and electronic properties.
Intermediate in the Preparation of Ligands and Molecular Probes
The development of specific ligands for biological targets and molecular probes for imaging and sensing applications often requires the synthesis of molecules with well-defined structures and functionalities. The ability to selectively functionalize both the benzene and pyrrole (B145914) rings of the indole scaffold makes this compound an attractive intermediate for this purpose.
The 7-bromo position can be used to attach the indole scaffold to a larger molecular assembly or a solid support, while the 3-hydroxymethyl group can be modified to introduce reporter groups, such as fluorophores or biotin (B1667282) tags. Furthermore, the indole nitrogen can be alkylated or acylated to further tune the properties of the resulting molecule. This synthetic flexibility is crucial for creating tailored ligands and probes for specific biological investigations.
Application in the Construction of Functional Organic Materials
The indole ring system is known to possess interesting electronic and photophysical properties, making indole-containing molecules promising candidates for functional organic materials. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
This compound can serve as a building block for the synthesis of novel organic materials. The 7-bromo position allows for the incorporation of the indole unit into larger conjugated systems through cross-coupling reactions, which is a key strategy for tuning the electronic properties of organic materials. The 3-hydroxymethyl group can be used to modify the solubility and processing characteristics of the final material or to introduce specific functionalities for sensing applications.
Role in Expanding Chemical Libraries for Research Purposes
The generation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an ideal starting point for the creation of focused libraries of indole-based compounds. Its dual reactivity allows for the systematic introduction of a wide range of substituents at both the 7- and 3-positions.
By employing combinatorial and parallel synthesis techniques, large numbers of distinct indole derivatives can be prepared from this single precursor. This allows for the rapid exploration of the chemical space around the indole scaffold, which can accelerate the identification of new lead compounds with desired biological activities or material properties. The commercial availability of this compound further enhances its utility as a versatile building block for library synthesis.
Future Research Directions in 7 Bromo 1h Indol 3 Yl Methanol Chemistry
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient methods for the synthesis of (7-Bromo-1H-indol-3-YL)methanol is a primary area of future research. Current synthetic strategies often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Future efforts will likely focus on the principles of green chemistry to overcome these limitations.
Key research objectives in this area include:
Catalytic C-H Functionalization: Direct and selective functionalization of the indole (B1671886) core at the C3 position is a highly desirable but challenging transformation. Future research will likely explore the use of transition-metal catalysts or photoredox catalysis to achieve the direct introduction of the hydroxymethyl group onto the 7-bromoindole (B1273607) scaffold, thereby reducing the number of synthetic steps.
Biocatalysis: The use of enzymes, such as halogenases and oxidoreductases, offers a promising avenue for the sustainable synthesis of this compound. nih.gov Engineered enzymes could provide high regio- and stereoselectivity under mild reaction conditions, minimizing the environmental impact. nih.gov
One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions that combine several synthetic steps into a single operation can significantly improve efficiency and reduce waste. openmedicinalchemistryjournal.comchapman.edu Future investigations may focus on developing such strategies starting from readily available precursors to construct the this compound framework in a streamlined fashion. openmedicinalchemistryjournal.comchapman.edu
Use of Greener Solvents and Reagents: A shift towards the use of renewable solvents, such as water or bio-derived solvents, and less toxic reagents is a critical aspect of sustainable synthesis. acs.org Research into reaction conditions that are compatible with these greener alternatives will be essential. acs.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-H Functionalization | Atom economy, reduced step count | Development of selective catalysts |
| Biocatalysis | High selectivity, mild conditions | Enzyme engineering and discovery nih.gov |
| One-Pot/Multicomponent Reactions | Increased efficiency, reduced waste | Design of novel reaction cascades openmedicinalchemistryjournal.comchapman.edu |
| Green Solvents/Reagents | Reduced environmental impact | Process optimization in benign media acs.org |
Exploration of Unconventional Reactivity Profiles
The bromine atom at the C7 position and the hydroxymethyl group at the C3 position of this compound provide unique opportunities for exploring novel reactivity. Future research is expected to move beyond conventional transformations and delve into unconventional reaction pathways.
Areas ripe for exploration include:
Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are established for aryl halides, future research could explore novel coupling partners and catalytic systems to introduce diverse functionalities at the C7 position. mdpi.com This could lead to the synthesis of a wide array of derivatives with potentially interesting biological or material properties. mdpi.com
Generation of Reactive Intermediates: The hydroxymethyl group can be a precursor to highly reactive intermediates such as indol-3-ylmethyl cations or radicals. researchgate.net Investigating the generation and subsequent reactions of these intermediates from this compound could unlock new synthetic methodologies for the construction of complex indole-containing molecules. researchgate.net
Photoredox Catalysis: The use of visible-light photoredox catalysis can enable transformations that are difficult to achieve through traditional thermal methods. researchgate.net Future studies could explore the application of photoredox catalysis to initiate novel reactions involving the bromoindole core or the hydroxymethyl group, such as radical additions or cyclizations. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for driving chemical reactions. researchgate.net The electrochemical activation of this compound could lead to unique reactivity patterns and provide access to novel chemical space. researchgate.net
| Reactivity Aspect | Potential Outcome | Future Research Direction |
| Novel Cross-Coupling | Diverse C7-functionalized derivatives | Exploration of new catalysts and coupling partners mdpi.com |
| Reactive Intermediates | Access to complex indole structures | Controlled generation and trapping of cations/radicals researchgate.net |
| Photoredox Catalysis | Unique bond formations | Application in radical-based transformations researchgate.net |
| Electrochemical Synthesis | Green and efficient transformations | Investigation of electrochemical activation pathways researchgate.net |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound from batch to continuous flow processes presents a significant opportunity for process intensification and optimization. mdpi.comresearchgate.net Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless integration with purification and analysis steps. nih.gov
Future research in this domain will likely focus on:
Development of Robust Flow Protocols: Adapting existing batch syntheses or developing new flow-specific routes for the preparation of this compound will be a key objective. mdpi.com This includes the optimization of reaction parameters such as temperature, pressure, and residence time. researchgate.net
In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., spectroscopy) and purification modules into the flow setup will enable real-time reaction monitoring and the direct isolation of the pure product.
Automated Synthesis and Library Generation: The combination of flow chemistry with robotic platforms can facilitate the automated synthesis of a library of derivatives based on the this compound scaffold. This high-throughput approach can significantly accelerate the discovery of new compounds with desired properties.
| Technology | Key Advantages | Future Research Focus |
| Flow Chemistry | Improved control, safety, and scalability | Development of continuous processes for synthesis and purification mdpi.comresearchgate.net |
| Automated Synthesis | High-throughput screening, rapid library generation | Integration with flow reactors for automated derivatization |
| Telescoped Synthesis | Increased efficiency, reduced waste | Design of multi-step continuous syntheses nih.gov |
Elucidation of Detailed Reaction Mechanisms through Advanced Spectroscopic and Computational Techniques
A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and designing new ones. The application of advanced spectroscopic and computational tools will be instrumental in achieving this.
Future mechanistic studies will likely involve:
In-situ Spectroscopic Monitoring: Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ NMR (Nuclear Magnetic Resonance) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways.
Advanced Mass Spectrometry: The use of advanced mass spectrometry techniques can aid in the identification and characterization of transient intermediates and byproducts, helping to piece together complex reaction networks.
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. nih.gov Future computational studies on this compound will likely focus on modeling reaction pathways, calculating activation energies, and predicting the structures and stabilities of intermediates and transition states. nih.govrsc.org This can help to rationalize experimental observations and guide the design of new experiments. rsc.org
Kinetic Studies: Detailed kinetic analysis of key reactions will provide quantitative data on reaction rates and the influence of various parameters, which is essential for a comprehensive mechanistic understanding and for process optimization.
| Technique | Information Gained | Future Application |
| In-situ Spectroscopy | Real-time reaction monitoring | Kinetic and mechanistic analysis of key transformations |
| Advanced Mass Spectrometry | Identification of intermediates | Characterization of transient species in complex reactions |
| Computational Chemistry (DFT) | Reaction pathways, energetics | Prediction of reactivity and guidance for experimental design nih.govrsc.org |
| Kinetic Studies | Quantitative rate data | Optimization of reaction conditions and process scale-up |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (7-Bromo-1H-indol-3-YL)methanol, and how are critical intermediates purified?
- Answer : The compound is typically synthesized via bromination of indole precursors (e.g., using N-bromosuccinimide in DMF) followed by hydroxymethylation with formaldehyde. Key intermediates are purified via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity . For example, highlights NaBH₄-mediated reduction of aldehydes to alcohols, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Answer :
- ¹H/¹³C-NMR : Distinct peaks for the indole ring (δ 7.1–7.5 ppm for aromatic protons) and hydroxymethyl group (δ 3.8–4.2 ppm). Bromine substitution at C7 deshields adjacent protons, causing splitting patterns .
- HR-MS : Exact mass confirmation (e.g., [M+H]⁺ at m/z 240.096) with <2 ppm error .
- IR : O-H stretch (~3200–3400 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹) .
Q. How does the bromine substituent at position 7 influence the compound's reactivity in electrophilic substitutions?
- Answer : The electron-withdrawing bromine at C7 deactivates the indole ring, directing electrophiles (e.g., nitration, sulfonation) to C5 or C2. Comparative studies show brominated indoles exhibit slower reaction kinetics than non-halogenated analogs .
Advanced Research Questions
Q. What strategies optimize the regioselective hydroxymethylation of 7-bromoindole derivatives?
- Answer :
- Reagent choice : Paraformaldehyde in acetic acid under reflux achieves >80% C3-hydroxymethylation due to acid-catalyzed enolization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilicity of formaldehyde, while protic solvents (MeOH) reduce side reactions .
- Kinetic control : Lower temperatures (0–25°C) favor mono-substitution over di-hydroxymethylation .
Q. How can computational modeling predict the biological targets of this compound?
- Answer :
- Docking studies : Molecular docking (AutoDock Vina, Schrödinger) against serotonin receptors (5-HT₂A/2C) shows binding affinity (ΔG ≈ -8.5 kcal/mol) due to indole-ethanolamine mimicry .
- MD simulations : 100-ns trajectories reveal stable interactions with receptor hydrophobic pockets (e.g., Trp336 in 5-HT₂A) .
- QSAR : Hammett σ constants for Br and -CH₂OH substituents correlate with IC₅₀ values in cytotoxicity assays (R² = 0.89) .
Q. What experimental approaches resolve contradictions in reported biological activities of halogenated indole derivatives?
- Answer :
- Dose-response profiling : MTT assays (24–72 hr) with triplicate measurements to validate IC₅₀ discrepancies (e.g., 7-Bromo vs. 5-Bromo analogs vary by 10-fold in HeLa cells) .
- Off-target screening : Pan-assay interference compounds (PAINS) filters eliminate false positives from redox-active impurities .
- Metabolic stability : LC-MS/MS analysis of microsomal incubations identifies rapid glucuronidation as a cause of variable in vivo efficacy .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions for bromination ( recommends 3Å molecular sieves in DMF) .
- Analytical validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO ≤0.1% v/v) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
